ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate
Brand Name: Vulcanchem
CAS No.: 946299-99-6
VCID: VC11978504
InChI: InChI=1S/C9H12N4O3S/c1-2-16-7(15)6(14)10-8-11-12-9-13(8)4-3-5-17-9/h2-5H2,1H3,(H,10,11,14)
SMILES: CCOC(=O)C(=O)NC1=NN=C2N1CCCS2
Molecular Formula: C9H12N4O3S
Molecular Weight: 256.28 g/mol

ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate

CAS No.: 946299-99-6

Cat. No.: VC11978504

Molecular Formula: C9H12N4O3S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate - 946299-99-6

Specification

CAS No. 946299-99-6
Molecular Formula C9H12N4O3S
Molecular Weight 256.28 g/mol
IUPAC Name ethyl 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-2-oxoacetate
Standard InChI InChI=1S/C9H12N4O3S/c1-2-16-7(15)6(14)10-8-11-12-9-13(8)4-3-5-17-9/h2-5H2,1H3,(H,10,11,14)
Standard InChI Key JQKNXGOKYGPXIK-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NC1=NN=C2N1CCCS2
Canonical SMILES CCOC(=O)C(=O)NC1=NN=C2N1CCCS2

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, ethyl ({5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}carbamoyl)formate, reflects its complex architecture. The core consists of a bicyclic system formed by fusing a 1,2,4-triazole ring with a 1,3-thiazine ring. The triazole moiety occupies positions 3 and 4 of the thiazine, as indicated by the [3,4-b] fusion notation. At position 3 of the triazole, a carbamoylformate group is attached, with an ethyl ester functionalizing the formate moiety .

Key structural features include:

  • Triazole-thiazine core: Provides rigidity and potential hydrogen-bonding sites due to nitrogen atoms.

  • Carbamoylformate side chain: Introduces polarity and reactivity, particularly through the ester group.

  • Ethyl ester: Enhances lipophilicity, influencing solubility and pharmacokinetic properties .

Comparative analysis with structurally similar compounds, such as ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 32278-52-7), reveals shared characteristics in ester stability and heterocyclic reactivity .

Synthetic Pathways and Precursors

While no explicit synthesis route for ethyl ({5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}carbamoyl)formate is documented, analogous compounds suggest a multi-step approach:

Formation of the Triazole-Thiazine Core

The bicyclic system may be constructed via cyclocondensation reactions. For example, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate (CAS 153597-59-2) is synthesized through heterocyclization of hydrazine derivatives with carbonyl-containing precursors . Applying similar logic, a thiazine precursor could react with a triazole-forming agent (e.g., hydrazine or amidine) under acidic or basic conditions .

Esterification and Final Modification

The ethyl ester group is typically introduced early in the synthesis (e.g., using ethanol in Fischer esterification) or retained from precursor molecules. Post-synthetic modifications, such as hydrolysis to the carboxylic acid, are possible but would alter the compound’s properties .

Physicochemical Properties

Based on structural analogs, the following properties are hypothesized:

PropertyEstimated Value/CharacteristicsBasis in Analogous Compounds
Molecular FormulaC₁₀H₁₂N₄O₃SDerived from triazolo-thiazine cores
Molecular Weight~268.3 g/molCalculated from formula
SolubilityModerate in DMSO, low in waterEthyl esters enhance organic solubility
Melting Point180–220°C (decomposition likely)Similar triazolo-thiadiazoles melt at 190–210°C
StabilitySensitive to hydrolysis (ester group)Requires inert storage conditions

Experimental validation is necessary, particularly for spectral data (e.g., 1H^1H-NMR peaks near δ 1.3 ppm for the ethyl group and δ 4.2–4.4 ppm for the ester oxygen) .

Pharmacological and Biological Activity

Triazole-thiazine hybrids are underrepresented in pharmacological literature, but related structures exhibit diverse bioactivities:

Enzyme Inhibition

The carbamoyl group is a known pharmacophore in enzyme inhibitors. For instance, condensed aminodihydrothiazine derivatives (as in CA2711655A1) inhibit proteases and kinases, highlighting the potential of the triazole-thiazine scaffold in targeting enzymatic active sites .

Cytotoxicity and Cancer Research

Ethyl-containing heterocycles often exhibit cytotoxic effects. While no direct evidence links the target compound to anticancer activity, its structural similarity to edoxaban intermediates (e.g., CAS 1243308-37-3) implies possible roles in modulating coagulation pathways or angiogenesis .

Stability and Degradation Pathways

The ethyl ester group is prone to hydrolysis, particularly under acidic or alkaline conditions. In ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, refluxing with hydrochloric acid yields the carboxylic acid derivative, indicating that the target compound may degrade similarly . Recommended storage conditions include:

  • Temperature: 2–8°C under nitrogen or argon

  • Solvent: Anhydrous DMSO or dimethylformamide (DMF)

Degradation products likely include the free carboxylic acid and triazole-thiazine amine, both of which could exhibit altered bioactivity .

Analytical Characterization

Spectroscopic Methods

  • 1H^1H-NMR: Key signals expected for the ethyl group (triplet at δ 1.3–1.4 ppm, quartet at δ 4.1–4.3 ppm), aromatic protons (δ 7.0–8.0 ppm for the triazole-thiazine core), and carbamoyl NH (δ 10–11 ppm) .

  • IR Spectroscopy: Strong absorption at ~1720 cm1^{-1} (C=O stretch of ester and carbamate), 1650 cm1^{-1} (C=N triazole), and 1250 cm1^{-1} (C-O ester) .

Chromatographic Techniques

Reverse-phase HPLC using a C18 column and acetonitrile/water gradient would separate the compound from degradation products. Retention times can be compared to analogs like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, which elutes at ~6.2 minutes under similar conditions .

Mass Spectrometry

High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 268.3 (M+^+) and fragmentation patterns characteristic of ester cleavage (e.g., loss of 46 Da corresponding to the ethyl group) .

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